5-methyl-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide
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Description
5-methyl-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C16H26N2O3S2 and its molecular weight is 358.52. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to act as selective antagonists for the κ-opioid receptor (kor) .
Mode of Action
As a kor antagonist, it is likely that it binds to the kor and prevents its activation, thereby inhibiting the downstream effects of kor activation .
Biochemical Pathways
Kor antagonists generally inhibit the effects of endogenous opioids on the kor, which can lead to a variety of downstream effects depending on the specific physiological context .
Pharmacokinetics
The compound has been reported to have good in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and in vivo pharmacokinetic characteristics . These properties are crucial for the compound’s bioavailability and its ability to reach its target in the body.
Result of Action
As a kor antagonist, it is likely to prevent the physiological effects of kor activation, which can include analgesia, sedation, and changes in mood .
Properties
IUPAC Name |
5-methyl-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3S2/c1-13-2-3-16(22-13)23(19,20)17-12-14-4-8-18(9-5-14)15-6-10-21-11-7-15/h2-3,14-15,17H,4-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBYHWYDUKLVRF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)C3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.